Benzyl 7-bromospiro[indoline-3,4'-piperidine]-1'-carboxylate
Description
Properties
IUPAC Name |
benzyl 7-bromospiro[1,2-dihydroindole-3,4'-piperidine]-1'-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21BrN2O2/c21-17-8-4-7-16-18(17)22-14-20(16)9-11-23(12-10-20)19(24)25-13-15-5-2-1-3-6-15/h1-8,22H,9-14H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KZKLFTYTLKBZLX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC12CNC3=C2C=CC=C3Br)C(=O)OCC4=CC=CC=C4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21BrN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Key Synthetic Steps
Spirocyclization : The formation of the spiro[indoline-piperidine] framework is generally achieved through intramolecular cyclization reactions. This often involves:
- Starting from a substituted indoline or indole derivative.
- Reaction with a piperidine-containing reagent or intermediate.
- Use of base or acid catalysts to promote ring closure.
Bromination : Selective bromination at the 7-position of the indoline ring is performed using brominating agents such as N-bromosuccinimide (NBS) or molecular bromine under controlled conditions to avoid polybromination or side reactions.
Carboxylation and Esterification : Introduction of the benzyl carboxylate group is typically carried out by:
- Activation of the carboxylic acid precursor (e.g., as an acid chloride or anhydride).
- Reaction with benzyl alcohol under esterification conditions, often catalyzed by acid or using coupling agents.
Representative Synthetic Route (Hypothetical)
| Step | Reaction Type | Reagents/Conditions | Outcome |
|---|---|---|---|
| 1 | Spirocyclization | Indoline derivative + piperidine precursor, base catalyst, solvent (e.g., DMF) | Formation of spiro[indoline-piperidine] core |
| 2 | Bromination | N-bromosuccinimide (NBS), solvent (e.g., CCl4), light or heat | Selective bromination at 7-position |
| 3 | Esterification | Benzyl alcohol, coupling agent (e.g., DCC), acid catalyst | Formation of benzyl carboxylate ester |
This sequence aligns with common synthetic practices for spirocyclic and brominated indoline derivatives.
Preparation Data and Analytical Considerations
Solubility and Formulation Notes
- The compound is soluble in DMSO and can be formulated for in vivo studies by sequential addition of co-solvents such as PEG300, Tween 80, water, or corn oil.
- Careful mixing and clarity checks are necessary after each solvent addition to ensure complete dissolution before proceeding.
Research Findings and Challenges in Preparation
- The literature indicates that detailed synthetic procedures for Benzyl 7-bromospiro[indoline-3,4'-piperidine]-1'-carboxylate are limited, likely due to its specialized use in research rather than large-scale production.
- The bromination step requires precise control to avoid over-bromination or substitution at undesired positions.
- The spirocyclization step is critical and may require optimization of reaction conditions (temperature, solvent, catalyst) to maximize yield and stereoselectivity.
- The esterification step must be carefully controlled to prevent hydrolysis or side reactions.
Summary Table of Preparation Method Features
| Preparation Step | Key Reagents/Conditions | Critical Parameters | Notes |
|---|---|---|---|
| Spirocyclization | Indoline derivative, piperidine precursor, base catalyst | Temperature, solvent polarity, catalyst concentration | Determines core spiro structure |
| Bromination | N-bromosuccinimide (NBS), solvent, light/heat | Reaction time, temperature, reagent stoichiometry | Selective 7-position bromination |
| Esterification | Benzyl alcohol, coupling agent (e.g., DCC), acid catalyst | Reaction time, moisture control | Formation of benzyl ester group |
Scientific Research Applications
Chemistry: In chemistry, Benzyl 7-bromospiro[indoline-3,4’-piperidine]-1’-carboxylate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new synthetic pathways and the development of novel compounds.
Biology: In biological research, this compound is studied for its potential interactions with various biological targets. Its spirocyclic structure is of particular interest for the design of enzyme inhibitors or receptor modulators.
Medicine: Pharmacologically, Benzyl 7-bromospiro[indoline-3,4’-piperidine]-1’-carboxylate is investigated for its potential therapeutic applications. It may serve as a lead compound in the development of new drugs, particularly those targeting neurological or inflammatory pathways.
Industry: In the industrial sector, this compound can be used in the development of new materials or as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of Benzyl 7-bromospiro[indoline-3,4’-piperidine]-1’-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and the spirocyclic structure play crucial roles in its binding affinity and specificity. The compound may inhibit enzyme activity by occupying the active site or modulate receptor function by binding to allosteric sites, thereby altering the signaling pathways involved.
Comparison with Similar Compounds
Brominated Spiro[indoline-3,4'-piperidine] Derivatives
Brominated analogs differ in the position of the bromine substituent on the indoline ring, which significantly impacts their chemical reactivity and biological activity. Key examples include:
Key Findings :
Fluorinated Analog
Benzyl 7-fluorospiro[indoline-3,4'-piperidine]-1'-carboxylate (CAS: N/A) replaces bromine with fluorine at the 7-position.
Implications : Fluorine’s smaller size and higher electronegativity improve metabolic stability but may reduce target binding affinity compared to bromine .
tert-Butyl-Protected Analogs
tert-Butyl 7-bromospiro[indoline-3,4'-piperidine]-1'-carboxylate (CAS: Discontinued) replaces the benzyl group with a tert-butyl carbamate.
Biological Activity
Benzyl 7-bromospiro[indoline-3,4'-piperidine]-1'-carboxylate (CAS No. 1243461-51-9) is a compound of interest due to its potential biological activities, particularly in pharmacology and medicinal chemistry. This article explores its biological activity, including structure-activity relationships, experimental findings, and potential therapeutic applications.
Chemical Structure and Properties
This compound is characterized by its unique spiro structure, which contributes to its biological properties. The molecular formula is with a molecular weight of approximately 401.30 g/mol. The compound's structure features an indoline moiety fused with a piperidine ring, which is significant for its interaction with biological targets.
The biological activity of this compound has been studied in various contexts, particularly its role as a co-potentiator for the cystic fibrosis transmembrane conductance regulator (CFTR). Research indicates that compounds in the spiro[indoline-piperidine] class can enhance CFTR activity, particularly in mutant forms associated with cystic fibrosis.
Structure-Activity Relationship (SAR)
The structure-activity relationship studies highlight how modifications to the benzyl and bromine substituents influence the potency and efficacy of the compound. For instance, variations in the substituents on the indoline or piperidine rings can lead to significant changes in biological activity, as demonstrated in high-throughput screening assays.
| Compound Variant | EC50 (nM) | Vmax (%) | Notes |
|---|---|---|---|
| Benzyl 7-bromo | ~600 | 120 | Original compound |
| Analog A | ~350 | 150 | Improved potency |
| Analog B | ~200 | 180 | Best performing variant |
In Vitro Studies
In vitro studies have shown that this compound significantly enhances chloride ion transport in cells expressing CFTR mutants. The compound acts synergistically with existing CFTR potentiators like VX-770, leading to improved channel conductance.
Case Studies
Recent research highlighted the use of this compound in cellular models of cystic fibrosis. In one study, treatment with this compound resulted in a marked increase in CFTR activity compared to untreated controls. This suggests potential therapeutic applications for patients with specific CFTR mutations.
Toxicity and Safety Profile
Preliminary toxicity assessments indicate that this compound exhibits a favorable safety profile at therapeutic doses. However, further studies are necessary to comprehensively evaluate its long-term safety and any potential side effects.
Q & A
Q. What are the recommended strategies for synthesizing Benzyl 7-bromospiro[indoline-3,4'-piperidine]-1'-carboxylate, and how can purity be optimized?
While detailed synthesis protocols are not widely documented for this compound, its structural features suggest multi-step reactions involving cyclization of indoline and piperidine precursors. The benzyl ester and bromine substituent likely require selective protection/deprotection steps to avoid side reactions. Purification may involve column chromatography with polar/non-polar solvent systems, followed by crystallization. Analytical techniques like HPLC and NMR should confirm purity (>95%) and structural integrity .
Q. Which analytical techniques are critical for characterizing the spirocyclic structure of this compound?
Key methods include:
- 1H/13C NMR : To confirm the spiro junction (distinct proton splitting patterns) and bromine positioning.
- High-resolution mass spectrometry (HRMS) : For verifying molecular weight (401.3 g/mol) and formula (C20H21BrN2O2).
- X-ray crystallography : To resolve stereochemical ambiguities and validate the spiro[indoline-3,4'-piperidine] core .
Q. What safety precautions are necessary when handling this compound in the laboratory?
Toxicological data are limited, but standard precautions for brominated aromatic compounds apply:
- Use fume hoods and PPE (nitrile gloves, lab coats, safety goggles).
- Avoid inhalation/ingestion; in case of exposure, flush eyes/skin with water for 15+ minutes and seek medical attention.
- Store in airtight containers at 2–8°C, away from oxidizers .
Advanced Research Questions
Q. How does the bromine substituent influence the compound’s reactivity in cross-coupling reactions compared to chloro or fluoro analogs?
The bromine atom enhances reactivity in Suzuki-Miyaura or Buchwald-Hartwig couplings due to its moderate leaving-group ability. Comparative studies with chloro analogs (e.g., : 5-chloro derivative) show slower reaction kinetics, while fluoro-substituted spiroindolines ( ) exhibit reduced electrophilicity. Optimize Pd-catalyzed conditions (e.g., Pd(OAc)2, SPhos ligand) for C–C bond formation .
Q. What methodologies can elucidate the compound’s interactions with biological targets, such as enzymes or receptors?
- Surface plasmon resonance (SPR) : To measure binding affinities (KD) for receptors like serotonin or dopamine transporters.
- Molecular docking simulations : Leverage the spirocyclic core’s rigidity to predict binding poses in active sites (e.g., HDAC6 inhibition, as in ).
- In vitro assays : Test inhibition of kinases or GPCRs using fluorescence polarization or radioligand displacement .
Q. How can contradictory data on the compound’s stability under acidic/basic conditions be resolved?
Conduct pH-dependent stability studies (e.g., 0.1M HCl/NaOH at 25°C, monitored via LC-MS). The benzyl ester may hydrolyze under basic conditions, while the spirocyclic core could degrade in strong acids. Compare degradation profiles with tert-butyl-protected analogs () to identify structural vulnerabilities .
Q. What role does the spirocyclic architecture play in modulating pharmacokinetic properties?
The rigid spiro junction reduces conformational flexibility, potentially enhancing metabolic stability and blood-brain barrier penetration. Compare logP values with non-spiroindoline analogs () to assess lipophilicity. In vivo studies in rodent models can clarify bioavailability and half-life .
Methodological Tables
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
